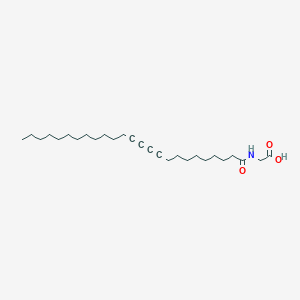
N-Pentacosa-10,12-diynoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentacosa-10,12-diynoylglycine is a chemical compound known for its unique structure and properties It is a long-chain fatty acid derivative with a diynoic acid moiety, which contributes to its distinctive chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosa-10,12-diynoylglycine typically involves the reaction of pentacosa-10,12-diynoic acid with glycine. The process begins with the preparation of pentacosa-10,12-diynoic acid, which can be synthesized through the polymerization of diacetylene monomers. The reaction is usually initiated by ultraviolet light or other polymerization methods .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pentacosa-10,12-diynoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diynoic acid moiety to more saturated forms.
Substitution: Substitution reactions can occur at the glycine moiety, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .
Scientific Research Applications
N-Pentacosa-10,12-diynoylglycine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polydiacetylene-containing liposomes and other polymeric materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Mechanism of Action
The mechanism of action of N-Pentacosa-10,12-diynoylglycine involves its interaction with lipid membranes and its ability to undergo polymerization. The diynoic acid moiety allows the compound to form conjugated polymers upon exposure to ultraviolet light or other stimuli. These polymers can change color in response to environmental changes, making them useful in sensing applications .
Comparison with Similar Compounds
Similar Compounds
Pentacosa-10,12-diynoic acid: A precursor to N-Pentacosa-10,12-diynoylglycine, known for its polymerization properties.
Henicosa-2,4-diynylamine: Another diynoic acid derivative with similar polymerization behavior.
Stearic acid derivatives: Compounds with similar long-chain fatty acid structures but different functional groups.
Uniqueness
This compound stands out due to its combination of a long-chain fatty acid with a glycine moiety, providing unique properties for polymerization and interaction with biological membranes. Its ability to undergo color transitions upon irradiation further distinguishes it from other similar compounds .
Properties
CAS No. |
162635-75-8 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-(pentacosa-10,12-diynoylamino)acetic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(29)28-25-27(30)31/h2-12,17-25H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
ZWRGTRWWYGQHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















